Evidence Item 1: DPP-IV Inhibitory Potency of the Closest Structural Analog, Ile-Pro-Ala (IPA), Versus the Reference Inhibitor Ile-Pro-Ile
The tripeptide Ile-Pro-Ala (IPA), which differs from our target compound only by the absence of the C-terminal alanine, was compared directly to the well-established DPP-IV inhibitor Ile-Pro-Ile. In this in vitro assay, IPA demonstrated an IC50 of 59 µM, which is significantly weaker than the 7 µM IC50 observed for Ile-Pro-Ile [1]. This 8.4-fold loss of potency illustrates that the substitution at the C-terminus is not functionally neutral. While data for the tetrapeptide H-Pro-Ile-Ala-Ala-OH itself is not available in this comparative set, this evidence firmly establishes that the Pro-Ile-Xaa motif's activity is exquisitely sensitive to the residue in the third position, and by extension, the fourth. Therefore, any procurement decision for H-Pro-Ile-Ala-Ala-OH for use in DPP-IV studies must be justified by its unique sequence, not by assumed similarity to shorter or longer analogs.
| Evidence Dimension | In vitro DPP-IV inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Data not available for L-Prolyl-L-isoleucyl-L-alanyl-L-alanine. The closest analog tested was Ile-Pro-Ala. |
| Comparator Or Baseline | Ile-Pro-Ala (IPA): IC50 = 59 µM; Ile-Pro-Ile: IC50 = 7 µM [1] |
| Quantified Difference | IPA is 8.4-fold less potent than Ile-Pro-Ile. The effect of the additional C-terminal Ala in the target compound remains unquantified. |
| Conditions | In vitro DPP-IV enzyme inhibition assay, as reported in the literature. |
Why This Matters
This data demonstrates that even single-residue changes in the Pro-Ile-Ala sequence generate large changes in biological activity, directly supporting the need for sequence-specific procurement for DPP-IV research, rather than generic substitution.
- [1] Identification of dipeptidyl peptidase-4 inhibitors among bioactive peptides derived from whey proteins. (2012). Endocrine Abstracts, 29, P508. View Source
